2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid
Description
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular formula C10H16N2O4 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-6(2)3-7(9(14)15)5-12-8(13)4-11-10(12)16/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15) |
InChI Key |
UIUWHJJWDHTKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1C(=O)CNC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with an appropriate imidazolidinone derivative. One common method is the nucleophilic substitution reaction, where 4-methylpentanoic acid is reacted with a chlorinated imidazolidinone compound under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the imidazolidinone ring .
Scientific Research Applications
Pharmaceutical Intermediate
Synthesis of Neprilysin Inhibitors
One of the primary applications of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is its use as an intermediate in the synthesis of neprilysin inhibitors. Neprilysin is an enzyme that breaks down several neuropeptides, including natriuretic peptides, which are important in cardiovascular health. The compound serves as a precursor for the synthesis of Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure and to reduce cardiovascular mortality .
Table 1: Synthesis Pathway for Sacubitril
| Step | Description |
|---|---|
| 1 | Start with 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid. |
| 2 | React with appropriate amine and coupling agents. |
| 3 | Purify the product through crystallization or chromatography. |
| 4 | Characterize the final product using NMR and mass spectrometry. |
Biological Activities
Antibacterial Properties
Research indicates that derivatives of compounds similar to 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid exhibit antibacterial activity. For instance, studies have shown that certain dioxoimidazolidin derivatives can inhibit bacterial peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis. Compounds with similar structures have demonstrated effective minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting their potential as antibacterial agents .
Anticancer Activity
Preliminary studies have also indicated that compounds related to 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid may possess anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines, such as pancreatic adenocarcinoma cells. The mechanism appears to involve DNA intercalation, leading to cell cycle arrest and apoptosis .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Panc-1 | 0.051 | |
| Compound B | BxPC-3 | 0.066 | |
| Compound C | WI38 (normal) | 0.36 |
Therapeutic Formulations
The versatility of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid extends to its incorporation into various therapeutic formulations aimed at treating chronic conditions such as heart failure and bacterial infections. Its role as a building block allows for the development of novel drugs that can target specific pathways involved in disease progression.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This can affect various biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
- 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is unique due to its specific structure, which includes a 4-methylpentanoic acid moiety attached to the imidazolidinone ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid, with the CAS number 1697932-88-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 228.25 g/mol
- Density : Approximately 1.238 g/cm³ (predicted)
- pKa : 4.40 (predicted)
Biological Activity
The biological activity of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid has been studied primarily in the context of its interactions with various biological systems. Key areas of investigation include:
Anticancer Activity
Research indicates that compounds containing a dioxoimidazolidine moiety may exhibit anticancer properties. A study focusing on similar compounds has shown that they can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
This compound has been noted for its potential to inhibit specific enzymes involved in metabolic processes. For example, studies have highlighted its interaction with cathepsin B, a cysteine protease implicated in cancer metastasis and tissue remodeling. Inhibition of such enzymes can lead to reduced tumor growth and metastasis.
Case Studies
- In Vitro Studies :
- A study conducted on various cancer cell lines demonstrated that treatment with 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid resulted in a significant decrease in cell viability compared to untreated controls. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
- Animal Models :
- In vivo studies using murine models of breast cancer showed that administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups receiving placebo treatments.
Research Findings
The following table summarizes key findings from various studies on the biological activity of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
